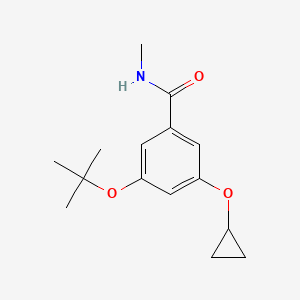
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide is an organic compound with the molecular formula C15H21NO3 It is a benzamide derivative characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with methylamine under basic conditions to form N-methylbenzamide.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group, such as a halide.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a similar nucleophilic substitution reaction using cyclopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, alcohols, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding studies.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: Similar structure but with an additional methyl group on the nitrogen atom.
3-Tert-butoxy-5-cyclopropoxybenzamide: Lacks the methyl group on the nitrogen atom.
3-Tert-butoxy-5-cyclopropoxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide is unique due to the specific combination of tert-butoxy and cyclopropoxy groups attached to the benzene ring, along with the methyl group on the nitrogen atom. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-13-8-10(14(17)16-4)7-12(9-13)18-11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,16,17) |
Clé InChI |
BTECBZCNXVIWSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


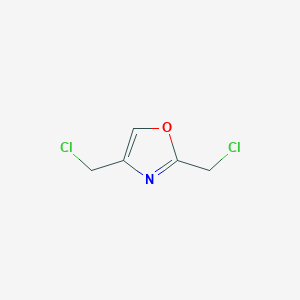
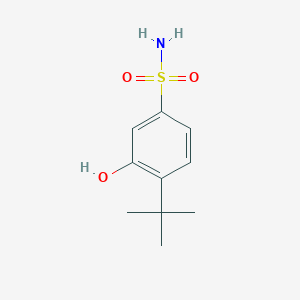
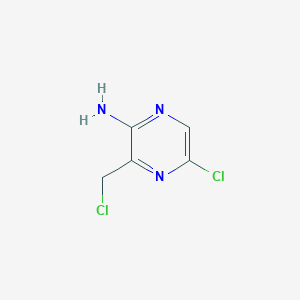
![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)



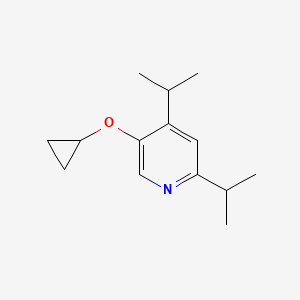

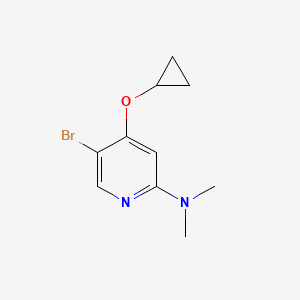
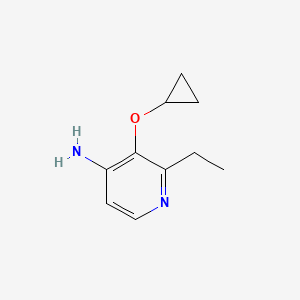
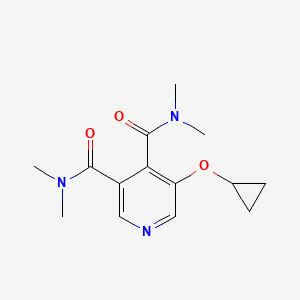
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)

